N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H9N3O. It is also known by its IUPAC name, 1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl and pyrazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-Substituted-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: This compound shares a similar pyrazole structure but has different substituents, leading to distinct chemical properties and applications.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Another compound with a pyrazole core, used in different chemical and biological contexts.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration .
Biological Activity
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (CAS No. 23972-21-6) is a compound characterized by a unique structural combination of a pyrazole ring and a hydroxylamine functional group. This article explores its biological activity, synthesis methods, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H9N3O |
Molecular Weight | 189.19 g/mol |
IUPAC Name | (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
InChI Key | JYHHRZQXKXGZTA-UHFFFAOYSA-N |
Synthesis Methods
This compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product through condensation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has shown significant activity against various pathogens, including bacteria and fungi. For instance, in vitro tests have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and replication. In particular, pyrazole derivatives have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds exhibited selective toxicity, sparing normal fibroblast cells.
The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells. It can bind to enzymes, inhibiting their activity and disrupting essential cellular processes such as DNA replication and repair. This action is particularly relevant in the context of cancer therapy, where inhibiting proliferative pathways can lead to reduced tumor growth.
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited biofilm formation and displayed bactericidal activity against tested pathogens .
- Anticancer Screening : In a pharmacological evaluation involving various cancer cell lines, derivatives of N-(phenylpyrazol) were screened for their antiproliferative effects. The findings revealed that certain modifications to the pyrazole structure enhanced anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWIYDSUFYRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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